5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Description
5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial activity. Compounds with a benzenesulfonamide moiety have been synthesized and shown to act against various Gram-positive and Gram-negative bacteria. Notably, some derivatives have been evaluated for their anti-dengue virus activity, showcasing their potential as antiviral agents. For instance, novel diarylpyrazolylquinoline derivatives, closely related to the compound , demonstrated approximately tenfold more active anti-DENV-2 activity compared to ribavirin, a current antiviral medication (Lee et al., 2017).
Anticancer Activity
Compounds featuring the benzenesulfonamide group have also been investigated for their anticancer properties. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against several human tumor cell lines, highlighting the therapeutic potential of these molecules in oncology. The most active compound in this series exhibited significant activity against HCT-116, MCF-7, and HeLa cell lines, with IC50 values in the low micromolar range, showcasing its ability to induce apoptosis and cell cycle arrest in cancer cells (Żołnowska et al., 2018).
Photophysical and Chemosensor Applications
The structural framework of these compounds also lends itself to applications in photophysical studies and chemosensor development. Certain derivatives have been synthesized as fluorescent probes for Zn2+, showing excellent selectivity and sensitivity, which is crucial for biological imaging and metal ion detection in various environments. These sensors exhibit different binding modes and spatial arrangements when interacting with metal ions, leading to significant fluorescence enhancement upon binding to Zn2+ over other cations. This specificity and sensitivity make them valuable tools for the fluorescent imaging of Zn2+ in living cells (Li et al., 2014).
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-25-15-4-3-13(19)10-16(15)26(23,24)20-14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGHZFJUNOTVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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